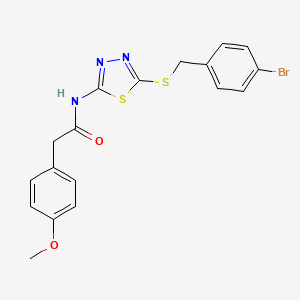

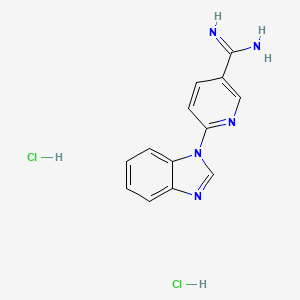

![molecular formula C16H16N4O2S B3009834 Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate CAS No. 957045-17-9](/img/structure/B3009834.png)

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several papers describe the synthesis of ethyl pyrazole-carboxylate derivatives. For instance, a series of novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized, showing acrosin inhibitory activities, which could be useful for the development of novel contraceptive agents . Another study reports the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction, yielding products in moderate to high yields . Additionally, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and transformed into related fused heterocyclic systems .

Molecular Structure Analysis

The crystal structure of a closely related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This structural information is crucial for understanding the compound's interactions and stability.

Chemical Reactions Analysis

The reactivity of ethyl pyrazole-carboxylate derivatives towards various reagents has been explored. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility of the ethyl pyrazole-carboxylate scaffold in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic study mentioned earlier provides insights into the density and molecular weight, which are important for the compound's physical properties . The biological activities, such as fungicidal and plant growth regulation activities, are indicative of the chemical properties and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Properties Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate derivatives have been explored for their corrosion inhibition properties. In particular, pyranpyrazole derivatives, including compounds with structural similarities, have shown significant efficiency in protecting mild steel in acidic environments, making them valuable for industrial pickling processes. Studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods have demonstrated high inhibition efficiencies. These compounds adhere to the metal surface, forming protective layers, as confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies. Theoretical studies using Density Functional Theory (DFT) and molecular dynamic simulations have provided insights into the inhibitor-metal interactions, underscoring their potential industrial applications (Dohare et al., 2017).

Biocidal Properties Research into this compound and its analogs has also revealed promising biocidal properties. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some derivatives have demonstrated excellent biocidal effectiveness, highlighting their potential in developing new antimicrobial agents. The synthesis approach involves hydrolysis and cyclization reactions, leading to compounds with diverse biological activities, which could be leveraged for pharmaceutical applications (Youssef et al., 2011).

Antiglaucoma Activity Notably, pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate compound, have been identified as potent inhibitors of carbonic anhydrase isoenzymes hCA-I and hCA-II. These enzymes are therapeutic targets for antiglaucoma drugs. The synthesized compounds exhibit significant inhibitory effects, outperforming some existing treatments and showcasing a potential pathway for novel antiglaucoma medications (Kasımoğulları et al., 2010).

Antimicrobial and Anticancer Activity Further studies have shown that novel pyrazole derivatives, including those derived from this compound, exhibit significant antimicrobial and anticancer activities. These compounds have been evaluated in vitro against a range of pathogens and cancer cell lines, with some showing higher efficacy than standard drugs. This research underscores the versatility of these compounds in medicinal chemistry, offering potential pathways for developing new therapies for infectious diseases and cancer (Hafez et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRULIYVXOFYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)